1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea
CAS No.: 1021254-15-8
Cat. No.: VC8434116
Molecular Formula: C21H21FN4O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021254-15-8 |
|---|---|
| Molecular Formula | C21H21FN4O3 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 1-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C21H21FN4O3/c1-29-18-9-7-17(8-10-18)24-21(28)23-13-2-14-26-20(27)12-11-19(25-26)15-3-5-16(22)6-4-15/h3-12H,2,13-14H2,1H3,(H2,23,24,28) |
| Standard InChI Key | CVKRFGCQWBXJQF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Introduction
1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is a complex organic compound with a molecular formula of C21H21FN4O3 and a molecular weight of 396.4 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structure, which combines a pyridazinone scaffold with a urea moiety.
Synthesis and Related Compounds
While specific synthesis details for this compound are not readily available, related compounds such as benzamide derivatives have been synthesized using pyridazinone scaffolds . These derivatives have shown promising biological activities, including potent inhibitory effects on certain enzymes.
Biological Activity and Potential Applications
Although direct biological activity data for 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is limited, compounds with similar structures have been explored for their potential in medicinal chemistry. For instance, pyridazinone-based compounds have been investigated for their anticancer properties .
Availability and Commercial Use
This compound is not widely commercially available, but related compounds can be sourced from chemical suppliers like Sigma-Aldrich and AKSci . These suppliers often provide compounds for research purposes, emphasizing their potential in early discovery phases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume